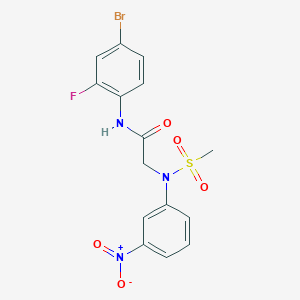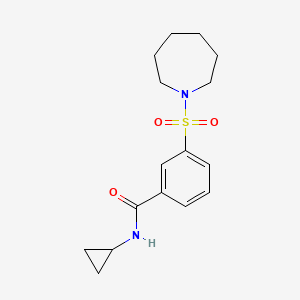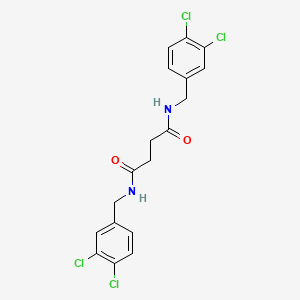
N-(2-furylmethyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide
描述
N-(2-furylmethyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide, also known as FIPI, is a small molecule inhibitor that selectively targets phospholipase D (PLD) enzymes. PLD enzymes play an important role in various cellular processes, including membrane trafficking, cytoskeletal reorganization, and signal transduction. As a result, FIPI has been studied extensively for its potential therapeutic applications in various diseases.
作用机制
N-(2-furylmethyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide selectively targets PLD enzymes by binding to the active site of the enzyme and inhibiting its activity. PLD enzymes catalyze the hydrolysis of phosphatidylcholine to generate phosphatidic acid, which plays an important role in various cellular processes. By inhibiting PLD activity, N-(2-furylmethyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide disrupts downstream signaling pathways and cellular processes, leading to its therapeutic effects.
Biochemical and Physiological Effects
N-(2-furylmethyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth and metastasis. In addition, N-(2-furylmethyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Furthermore, N-(2-furylmethyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has been studied for its potential neuroprotective effects in various animal models of neurodegenerative diseases.
实验室实验的优点和局限性
N-(2-furylmethyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has several advantages for lab experiments, including its high selectivity for PLD enzymes and its ability to inhibit downstream signaling pathways. However, N-(2-furylmethyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide also has limitations, including its limited solubility in aqueous solutions and its potential cytotoxicity at high concentrations.
未来方向
There are several future directions for the study of N-(2-furylmethyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide, including the development of more potent and selective PLD inhibitors, the investigation of the role of PLD enzymes in various diseases, and the exploration of the potential therapeutic applications of N-(2-furylmethyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide in other diseases. Furthermore, the development of new delivery methods for N-(2-furylmethyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide may improve its efficacy and reduce its potential cytotoxicity.
科学研究应用
N-(2-furylmethyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that N-(2-furylmethyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide can inhibit PLD activity and downstream signaling pathways, leading to the suppression of tumor growth and metastasis. In addition, N-(2-furylmethyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Furthermore, N-(2-furylmethyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has been studied for its potential neuroprotective effects in various animal models of neurodegenerative diseases.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-1,3-dioxo-2-(pyridin-3-ylmethyl)isoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c24-18(22-11-15-4-2-8-27-15)14-5-6-16-17(9-14)20(26)23(19(16)25)12-13-3-1-7-21-10-13/h1-10H,11-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRZUPPGQKSSHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-1,3-dioxo-2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-{[3-(4-tert-butylbenzoyl)-1-piperidinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B4795697.png)
![methyl 2-{[(2-acetylhydrazino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4795713.png)

![N-[1-(4-bromophenyl)ethyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4795724.png)
![1-(3-ethoxyphenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4795727.png)
![1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one](/img/structure/B4795731.png)
![N-allyl-2-({4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B4795737.png)

![N-{1-({[2-(dimethylamino)ethyl]amino}carbonyl)-2-[4-(dimethylamino)phenyl]vinyl}benzamide](/img/structure/B4795757.png)

![N-[4-({2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazino}carbonyl)phenyl]-2-methylpropanamide](/img/structure/B4795780.png)
![ethyl 5-(aminocarbonyl)-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4795789.png)